Regioisomeric Differentiation: C5- vs. C4- Bromophenyl Substitution on the Imidazole Core
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207026-89-8) is the C5-regioisomer, distinguished from its C4-regioisomer, 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 726125-88-8). The position of the 4-bromophenyl substituent on the imidazole ring (C5 vs. C4) alters the spatial orientation of the aryl group relative to the thioacetamide side chain and the o-tolyl N-substituent. This regioisomerism can significantly influence target binding. While direct head-to-head biological comparison data is absent from the current primary literature, differential activity is well-established for regioisomeric imidazole pairs. For instance, in the BACE-1 inhibitor series (Yan et al., 2017), potency variations of greater than 10-fold were observed between closely related substitution isomers [1]. The procurement of the specific C5-regioisomer (CAS 1207026-89-8) is therefore critical for maintaining SAR integrity in hit-to-lead campaigns.
| Evidence Dimension | Regioisomeric structural identity (C5 vs. C4 bromophenyl substitution) |
|---|---|
| Target Compound Data | Exact mass: 402.31 g/mol; InChI Key: RZISLKSKNNELQI-UHFFFAOYSA-N; Confirmed CAS 1207026-89-8 |
| Comparator Or Baseline | CAS 726125-88-8: 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (C4-regioisomer). Exact mass: 402.31 g/mol. |
| Quantified Difference | Identical molecular formula (C18H16BrN3OS) and mass, but distinct CAS number and InChI Key. Biological difference: Class-level inference suggests potential for >10-fold variation in target potency based on similar imidazole regioisomeric pairs. |
| Conditions | Structural comparison; class-level inference drawn from imidazole-based BACE-1 inhibitor SAR (Yan et al., 2017, Eur. J. Med. Chem.) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR reproducibility, as regioisomers are distinct chemical entities with potentially divergent biological activity profiles.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. View Source
